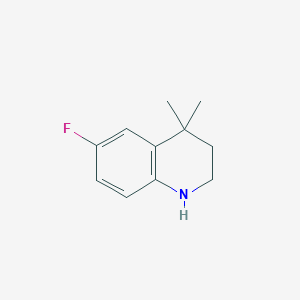
2-(1H-indazol-3-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-indazol-3-yl)ethanamine” is a compound that belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a pyrazole ring fused to a benzene ring .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “2-(1H-indazol-3-yl)ethanamine” is C9H11N3 . The exact mass is 161.095291 Da and the monoisotopic mass is also 161.095291 Da .Chemical Reactions Analysis
As of now, there is limited information available on the specific chemical reactions involving "2-(1H-indazol-3-yl)ethanamine" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-indazol-3-yl)ethanamine” include a molecular weight of 161.20 g/mol, a topological polar surface area of 54.7 Ų, and a complexity of 149 .Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
Indazole derivatives, including “2-(1H-indazol-3-yl)ethanamine”, have been studied for their potential anti-inflammatory properties. Compounds with the indazole moiety have shown promise in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema. These studies suggest that indazole derivatives could be developed into new anti-inflammatory therapies with minimal side effects .
Antimicrobial Activity
The antimicrobial activities of indazole compounds have been explored, with some derivatives demonstrating moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. This indicates a potential for indazole-based compounds in the development of new antimicrobial agents .
Anticancer Potential
Indazole derivatives have been evaluated for their antiproliferative activities against a panel of tumor cell lines derived from clinically isolated cancer types. The results have shown that certain N-phenyl-1H-indazole-1-carboxamides exhibit significant in vitro antiproliferative activities, highlighting the potential of indazole compounds in cancer therapy .
Hypoglycemic Effects
The hypoglycemic activity of indazole derivatives is another area of interest. While specific studies on “2-(1H-indazol-3-yl)ethanamine” are not detailed, the broader family of indazole compounds has been associated with potential hypoglycemic effects, which could be beneficial in the treatment of diabetes .
Antiprotozoal Applications
Indazole compounds have shown potential in the treatment of protozoal infections. Their ability to inhibit the growth of protozoa suggests that they could be used to develop new antiprotozoal drugs, which are much needed in the fight against parasitic diseases .
Neurotransmitter Research
“2-(1H-Indazol-3-yl)ethanamine” has been found in trace amounts in the mammalian brain and is believed to act as a neuromodulator or neurotransmitter. This opens up avenues for research into the role of indazole derivatives in neurological functions and disorders .
Respiratory Disease Treatment
Indazoles have been identified as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in the treatment of respiratory diseases. This suggests that “2-(1H-indazol-3-yl)ethanamine” could be part of novel treatments for conditions such as asthma and chronic obstructive pulmonary disease .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2H-indazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-4H,5-6,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTADWSDGULTVBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627219 |
Source


|
| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indazol-3-yl)ethanamine | |
CAS RN |
6814-68-2 |
Source


|
| Record name | 2-(2H-Indazol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





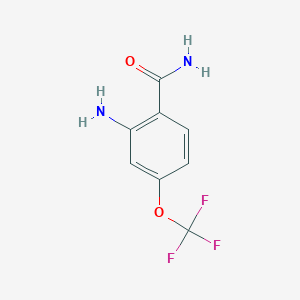

![(1H-Benzo[d]imidazol-4-yl)methanol](/img/structure/B1344222.png)
![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)
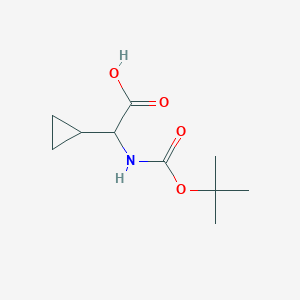
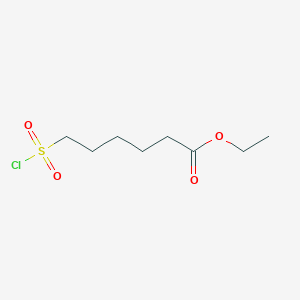
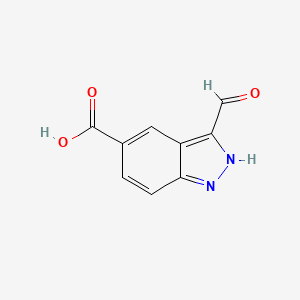
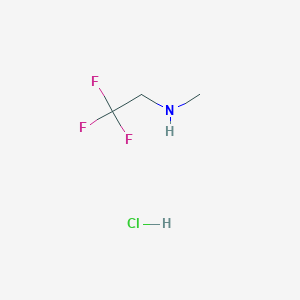
![4-[Benzyl(tert-butoxycarbonyl)amino]butanoic acid](/img/structure/B1344239.png)
